

# dealing with co-eluting peaks in chromatographic analysis of L-2-aminoadipic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *L-2-Aminoadipic Acid*

Cat. No.: *B554920*

[Get Quote](#)

## Technical Support Center: Chromatographic Analysis of L-2-Aminoadipic Acid

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the chromatographic analysis of **L-2-aminoadipic acid** (L-AA), with a specific focus on overcoming co-elution issues.

### Frequently Asked Questions (FAQs)

Q1: What is **L-2-aminoadipic acid** and why is its analysis important?

**L-2-aminoadipic acid** (L-AA) is a chiral amino acid that serves as a biomarker for several metabolic disorders. It is also an intermediate in the lysine biosynthesis pathway. Accurate quantification of L-AA in biological matrices is crucial for clinical diagnostics, disease monitoring, and in the study of metabolic pathways.

Q2: What are the primary challenges in the chromatographic analysis of L-AA?

The main challenges stem from the properties of L-AA and the complexity of biological samples:

- **High Polarity:** Like other amino acids, L-AAA is highly polar, leading to poor retention on traditional reversed-phase (RP) columns like C18. This often results in elution near the solvent front, where interference from other polar molecules is common.[1][2]
- **Co-elution:** L-AAA can co-elute with other endogenous compounds, particularly structurally similar amino acids or isomers, making accurate quantification difficult.[3]
- **Lack of a Strong Chromophore:** L-AAA does not possess a strong UV-absorbing chromophore, which necessitates derivatization for sensitive UV or fluorescence detection. [1]
- **Chiral Nature:** L-AAA has a stereocenter, and separating it from its D-enantiomer may be necessary for specific applications, requiring specialized chiral stationary phases or chiral derivatizing agents.[4][5][6][7]

Q3: What causes co-elution in liquid chromatography?

Co-elution occurs when two or more compounds cannot be separated and elute from the chromatographic column at the same time, appearing as a single, often distorted, peak.[8][9]

This can be caused by:

- **Insufficient Selectivity ( $\alpha$ ):** The column's stationary phase and mobile phase chemistry fail to differentiate between the analytes.[8]
- **Poor Efficiency (N):** Broad peaks, often caused by an old column, sample overload, or extra-column volume, can merge even if the retention times are slightly different.[8][10]
- **Inadequate Retention (k):** When analytes have very low retention and elute near the void volume, there is insufficient time for the column to perform the separation.[8][9]

## Troubleshooting Guide: Resolving Co-eluting Peaks

This guide addresses specific co-elution problems in a question-and-answer format, offering targeted solutions to improve peak resolution.

**Problem 1:** My L-AAA peak is showing a shoulder or is merged with another peak near the solvent front.

- Question: How can I increase the retention of L-AAA on my reversed-phase column to move it away from interferences?
- Answer: Poor retention of polar compounds is a common issue in RP-HPLC.[\[1\]](#) To improve it, you can:
  - Weaken the Mobile Phase: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase.[\[8\]](#)[\[11\]](#) This increases the polarity of the mobile phase, promoting greater interaction between the polar L-AAA and the nonpolar stationary phase, thus increasing the capacity factor ( $k$ ).[\[8\]](#)[\[9\]](#)
  - Adjust Mobile Phase pH: The pH of the mobile phase affects the ionization state of amino acids.[\[11\]](#) Adjusting the pH can alter L-AAA's charge and hydrophobicity, thereby changing its retention time. A systematic approach of adjusting pH in small increments (e.g., 0.2-0.5 units) can help find the optimal separation window.[\[11\]](#)[\[12\]](#)
  - Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[\[2\]](#)[\[11\]](#) It uses a polar stationary phase with a mobile phase high in organic content, which effectively retains and separates compounds like L-AAA without derivatization.[\[1\]](#)[\[2\]](#)

Problem 2: I've improved retention, but L-AAA is still co-eluting with another compound.

- Question: My capacity factor ( $k$ ) is now acceptable (between 1 and 5), but the resolution is still poor. How can I improve the selectivity ( $\alpha$ ) of my method?
- Answer: When retention is adequate but peaks still overlap, the issue lies with selectivity. This means the chromatographic system is not differentiating well between L-AAA and the interfering compound.[\[8\]](#) Strategies to improve selectivity include:
  - Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa.[\[8\]](#) The different solvent properties can alter interactions with the stationary phase and improve separation.
  - Modify the Stationary Phase: Changing the column chemistry is one of the most powerful ways to alter selectivity.[\[10\]](#) If you are using a standard C18 column, consider a column

with a different bonded phase, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer different chemical interactions.

- Adjust Column Temperature: Temperature can influence selectivity.[10][13] Systematically increasing or decreasing the column temperature can sometimes be enough to resolve a closely eluting pair.[10]
- Implement Pre-Column Derivatization: Derivatizing L-AAA with a reagent like o-phthalaldehyde (OPA) or 2,4-dinitrofluorobenzene (DNFB) not only adds a chromophore for detection but also changes its chemical structure.[14][15][16][17] This alteration can significantly change its retention behavior and resolve co-elution with the original interfering compound.

Problem 3: My peaks are broad and not well-resolved, even with a new method.

- Question: What can I do to improve my peak shape and overall column efficiency (N)?
- Answer: Broad peaks reduce resolution and can mask the separation of closely eluting compounds.[11] To improve peak efficiency:
  - Check for Sample Overload: Injecting too much sample can saturate the column, leading to broad, asymmetric peaks.[11][13] Try diluting your sample and reinjecting.
  - Use a Modern Column: Columns packed with smaller particles (e.g., sub-2  $\mu\text{m}$ ) or solid-core particles provide significantly higher plate numbers (N), resulting in sharper peaks and better resolution.[10][13]
  - Optimize Flow Rate: While a lower flow rate often improves resolution, there is an optimal flow rate for each column that maximizes efficiency.[13] Deviating too far from this optimum can lead to peak broadening.
  - Minimize Extra-Column Volume: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter to minimize dead volume, which contributes to peak broadening.[11]

## Data Presentation: Method Optimization

The following table summarizes the impact of methodical adjustments on resolving a co-eluting peak with L-AAA.

Parameter	Initial Method (RP-HPLC)	Optimized Method 1 (pH Adjustment)	Optimized Method 2 (HILIC)
L-AAA Retention Time (min)	2.1	4.5	8.2
Interferent Rt (min)	2.1	5.1	9.5
Resolution (Rs)	< 0.5 (Co-elution)	1.6	> 2.5 (Baseline)
Peak Tailing Factor (Tf)	1.8	1.3	1.1
Peak Purity Index	< 0.980	> 0.995	> 0.999

## Experimental Protocols

### Protocol 1: Optimized RP-HPLC with pH Adjustment

This protocol outlines a method for separating L-AAA from a common polar interferent by adjusting the mobile phase pH.

- Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
- Mobile Phase A: 20 mM Potassium Phosphate buffer. Prepare and adjust pH to 7.2 with phosphoric acid.
- Mobile Phase B: Acetonitrile.
- Gradient Elution:
  - 0-2 min: 2% B
  - 2-15 min: Linear gradient from 2% to 25% B
  - 15-17 min: Hold at 25% B

- 17.1-20 min: Return to 2% B and equilibrate.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Injection Volume: 10 µL.
- Detection: UV at 210 nm (if no derivatization) or Fluorescence (if using a derivatization agent like OPA).
- Sample Preparation: Ensure samples are filtered through a 0.22 µm filter before injection. If necessary, perform protein precipitation or solid-phase extraction (SPE) to clean up the matrix.

## Protocol 2: Pre-Column Derivatization with OPA/MPA

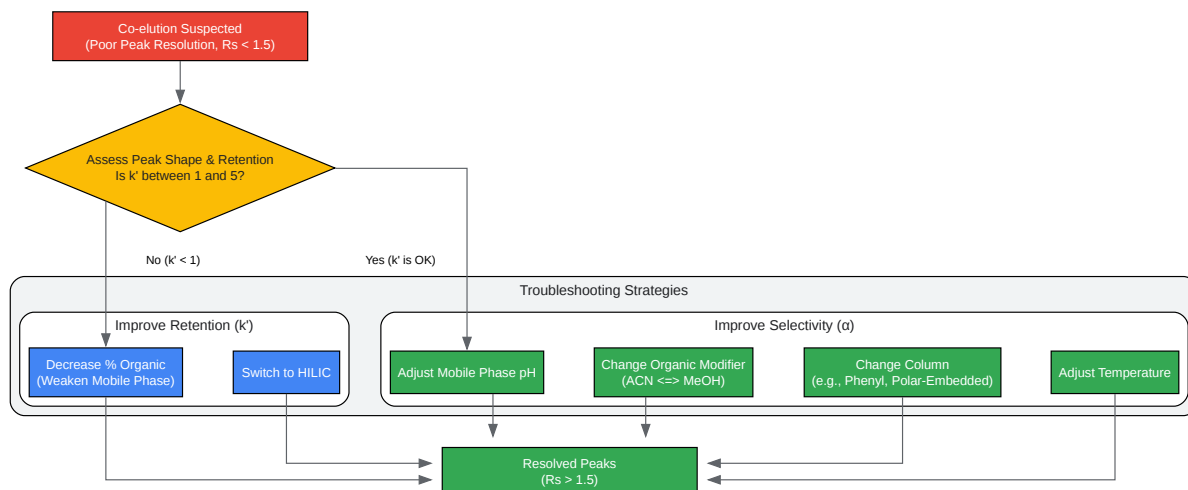
This protocol describes an automated pre-column derivatization procedure for enhancing the detection and separation of L-AAA.[\[15\]](#)[\[16\]](#)

- Reagents:
  - Borate Buffer: 0.4 M Boric acid, adjusted to pH 10.2 with sodium hydroxide.
  - OPA Reagent: Dissolve o-phthalaldehyde in borate buffer with the addition of 3-mercaptopropionic acid (MPA).
- Autosampler Programming: Program the autosampler for the following sequence:
  - Aspirate 20 µL of Borate Buffer.
  - Aspirate 5 µL of the sample (or standard).
  - Mix the sample and buffer in the needle.
  - Aspirate 5 µL of the OPA/MPA reagent.
  - Mix thoroughly and allow a reaction time of 1 minute.

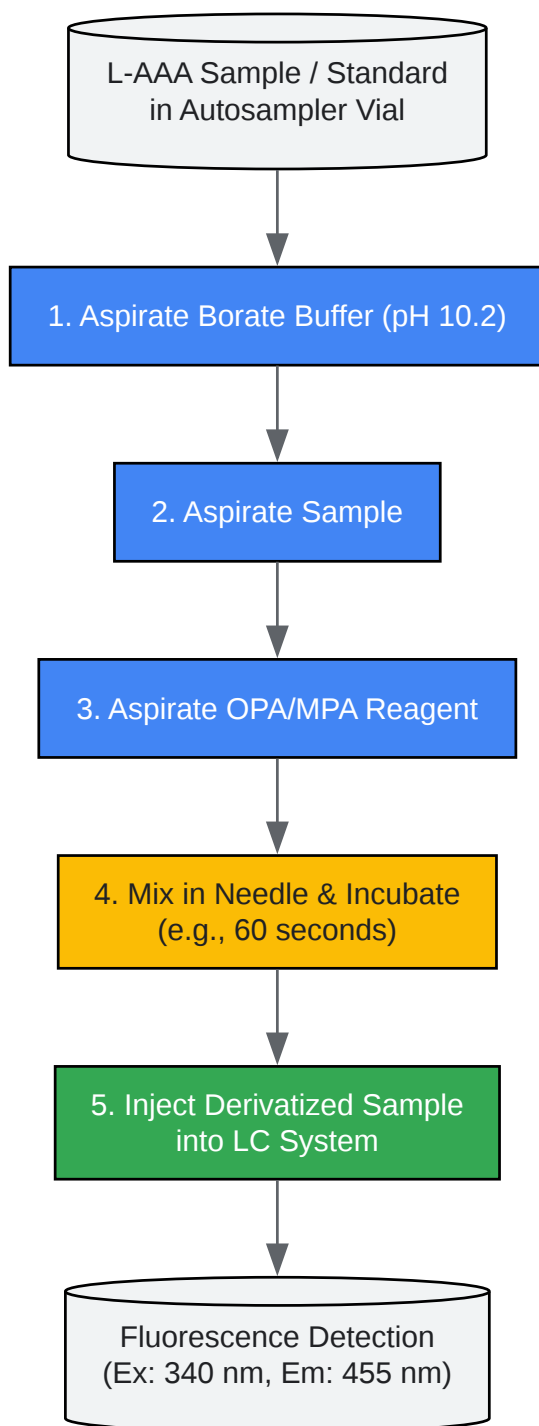
- Inject 10  $\mu$ L of the derivatized mixture onto the column.
- Chromatographic Conditions: Use the RP-HPLC conditions from Protocol 1, but adjust the detector to Fluorescence (Excitation: 340 nm, Emission: 455 nm). The derivatization increases the hydrophobicity of L-AAA, which will alter its retention time and likely resolve it from polar interferences.[14]

## Visualizations

The following diagrams illustrate logical workflows for troubleshooting and experimental procedures.







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
- 3. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [dealing with co-eluting peaks in chromatographic analysis of L-2-aminoadipic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554920#dealing-with-co-eluting-peaks-in-chromatographic-analysis-of-l-2-aminoadipic-acid]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)